9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide
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Overview
Description
9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazo[1,2-c]quinazoline core, which is a fused heterocyclic system, and is functionalized with a thioether linkage, an acetyl group, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzimidazo[1,2-c]quinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and anthranilic acid derivatives under acidic or basic conditions.
Thioether Formation:
Furan Ring Introduction: The N-(2-furylmethyl) group can be introduced via an alkylation reaction using 2-furylmethyl halide in the presence of a base.
Final Functionalization: The carboxamide group is typically introduced through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Pathways: Affecting signaling pathways by interacting with key proteins or receptors.
Inducing Cellular Responses: Triggering cellular responses such as apoptosis or cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[1,2-c]quinazoline Derivatives: Compounds with similar core structures but different functional groups.
Thioether-Linked Compounds: Molecules featuring thioether linkages with various aromatic or heterocyclic systems.
Furan-Containing Compounds: Compounds with furan rings and different substituents.
Uniqueness
9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8700^{2,7}0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
6-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O4S/c1-18(35)19-10-12-27(37-2)21(14-19)17-39-30-33-25-15-20(29(36)31-16-22-6-5-13-38-22)9-11-23(25)28-32-24-7-3-4-8-26(24)34(28)30/h3-15H,16-17H2,1-2H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNETXGUVXPOZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C5=NC6=CC=CC=C6N52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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